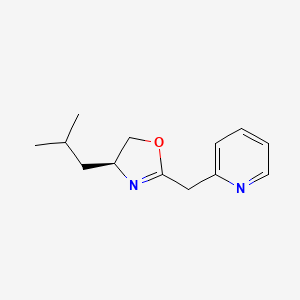

(S)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Description

(S)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS: 108915-07-7, molecular formula: C₁₂H₁₆N₂O) is a chiral oxazoline derivative widely used in asymmetric catalysis and pharmaceutical research. Its structure features a pyridinylmethyl group at the 2-position and an isobutyl substituent at the 4-position of the dihydrooxazole ring, conferring both steric bulk and electronic modulation . The compound is synthesized via cyclization of chiral amino alcohols, such as (S)-2-phenylglycinol derivatives, under mild acidic conditions . Key properties include:

Properties

IUPAC Name |

(4S)-4-(2-methylpropyl)-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(2)7-12-9-16-13(15-12)8-11-5-3-4-6-14-11/h3-6,10,12H,7-9H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPZANIZLCBYRM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=N1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutyl-substituted oxazoline with a pyridine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to a more saturated structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of dihydrooxazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variation at the 4-Position

(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

- Structure : The tert-butyl group at the 4-position increases steric hindrance compared to isobutyl.

- Synthesis : Scalable routes involve palladium-catalyzed conjugate additions and cyclization, achieving >99% ee .

- Applications : Effective in asymmetric Heck reactions and C–H activation due to enhanced chiral induction .

- Spectroscopic Data : ¹H NMR (CDCl₃, 500 MHz): δ 7.26 (pyridine-H), 2.05 (acetone internal standard) .

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

- Properties : Higher molecular weight (238.29 g/mol) and purity (97%) compared to the isobutyl variant .

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Enantiomeric and Stereochemical Variants

(R)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

- Properties : Mirror-image enantiomer with identical physical properties but opposite optical rotation ([α]D = +57° vs. −57° for (S)-isomer) .

- Catalytic Performance : Shows reversed stereoselectivity in asymmetric alkylations .

(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Functional Group Modifications

(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

- Structure : A branched pyridinylpropan-2-yl group enhances ligand rigidity.

- Catalytic Utility : Effective in rhodium-catalyzed asymmetric desymmetrization reactions .

(S)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Comparative Data Table

Key Research Findings

- Steric Effects : tert-Butyl substituents improve enantioselectivity in Pd-catalyzed reactions by 15–20% compared to isobutyl .

- Electronic Effects : Pyridinylmethyl groups enhance Lewis basicity, stabilizing transition metals in catalytic cycles .

- Synthetic Scalability : (S)-t-BuPyOx is produced in 85% yield via a revised 3-step process, outperforming traditional 5-step routes .

Biological Activity

(S)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an oxazole ring and a pyridine moiety, which contribute to its unique biological properties. The compound has the following characteristics:

| Property | Details |

|---|---|

| IUPAC Name | (4S)-4-(2-methylpropyl)-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 173601-41-7 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can engage in:

- π-π Stacking Interactions : The pyridine moiety facilitates stacking interactions with aromatic residues in proteins.

- Hydrogen Bonding : The oxazole ring can form hydrogen bonds with active site residues of enzymes or receptors, potentially modulating their activity.

These interactions can lead to significant biological effects, including enzyme inhibition and receptor modulation.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to the oxazole class. For instance, derivatives similar to this compound have shown promising results against various fungi:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 - 0.5 |

| A31 | Cryptococcus neoformans | 0.25 - 2 |

| A33 | Aspergillus fumigatus | 0.25 - 2 |

These findings indicate that such compounds might serve as effective antifungal agents with low minimum inhibitory concentrations (MICs) .

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibitory properties of this compound. The compound's structural features allow it to act as a selective inhibitor for certain enzymes involved in metabolic pathways relevant to disease states.

Case Studies

- Neuroprotective Effects : In a study investigating neuroprotective agents, this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The mechanism was linked to its ability to modulate signaling pathways associated with apoptosis .

- Anticancer Potential : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.